![molecular formula C16H17NO5 B12883337 4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid](/img/structure/B12883337.png)
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxybenzylidene group attached to a dioxopyrrolidinyl moiety, which is further connected to a butanoic acid chain. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzaldehyde with a suitable amine to form the methoxybenzylidene intermediate. This intermediate is then reacted with a dioxopyrrolidinyl derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product from any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The aromatic ring in the methoxybenzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxybenzylidene group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid is C16H17NO5, and it features a complex structure that contributes to its biological activity. The presence of the methoxy group and the dioxopyrrolidine moiety enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of dioxopyrrolidines, including this compound, exhibit antimicrobial properties. A study demonstrated that related compounds showed significant activity against various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have shown that similar dioxopyrrolidine derivatives can inhibit tumor growth in vivo .
Drug Development
The unique structure of this compound makes it a candidate for drug development. Its ability to interact with specific biological targets allows for the design of novel therapeutics aimed at treating diseases such as cancer and bacterial infections.
Formulation Studies
Formulation studies are crucial for assessing the bioavailability and pharmacokinetics of this compound. Research has focused on improving solubility and stability through various formulation techniques, which are essential for effective drug delivery systems .
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of chemical structure in biological activity .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Target Compound | P. aeruginosa | 8 µg/mL |
Case Study 2: Anticancer Mechanisms
In another study, researchers investigated the anticancer mechanisms of related dioxopyrrolidine compounds. They found that these compounds could significantly reduce cell viability in various cancer cell lines by inducing oxidative stress and activating apoptotic pathways .
Mechanism of Action
The mechanism of action of 4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The methoxybenzylidene group can form hydrogen bonds and π-π interactions with proteins, while the dioxopyrrolidinyl moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylidene-4-butylaniline: A liquid crystalline compound with similar structural features but different applications.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Another compound with a methoxybenzylidene group but different core structure and properties.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Biological Activity
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid is a complex organic compound characterized by its unique structural features, including a 2,3-dioxopyrrolidine moiety. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15NO5, with a molecular weight of approximately 289.283 g/mol. The structure includes a butanoic acid backbone and a methoxybenzylidene substituent, contributing to its biological properties.
Compounds containing the 2,3-dioxopyrrolidine structure are known for their significant biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, studies indicate that derivatives of dioxopyrrolidine exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .
- Antioxidant Properties : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
Antitumor Studies
Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human breast adenocarcinoma (MCF-7) cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .
Interaction with Biological Targets
The compound's binding affinity with various biological targets has been assessed through molecular docking studies. These studies suggest that it may interact with specific receptors involved in cancer progression and inflammation pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Unique Features |
---|---|---|
4-Aminobenzohydrazide | Contains an amine group | Known for synthesizing oxadiazole derivatives |
5-(4-Aminophenyl)-1,3,4-oxadiazole | Features an oxadiazole ring | Exhibits antimicrobial properties |
2,5-Dioxopyrrolidine Derivatives | Contains similar dioxopyrrolidine structure | Diverse biological activities including anticancer effects |
This comparison highlights the distinct interactions at the molecular level that may not be present in other similar compounds due to the specific combination of functional groups in this compound.
Properties
Molecular Formula |
C16H17NO5 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
4-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C16H17NO5/c1-22-13-6-4-11(5-7-13)9-12-10-17(16(21)15(12)20)8-2-3-14(18)19/h4-7,9H,2-3,8,10H2,1H3,(H,18,19)/b12-9- |
InChI Key |
OINKBONQZUNQFI-XFXZXTDPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/CN(C(=O)C2=O)CCCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CN(C(=O)C2=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.